molecular formula C14H11F3N2O2 B15058764 Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate

Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate

Cat. No.: B15058764
M. Wt: 296.24 g/mol
InChI Key: ZXTZSEUCGJNLEF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine This particular compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which is further connected to the pyrimidine ring The ethyl ester group is attached to the carboxylate moiety on the pyrimidine ring

Properties

Molecular Formula

C14H11F3N2O2

Molecular Weight

296.24 g/mol

IUPAC Name

ethyl 2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylate

InChI

InChI=1S/C14H11F3N2O2/c1-2-21-13(20)10-7-18-12(19-8-10)9-3-5-11(6-4-9)14(15,16)17/h3-8H,2H2,1H3

InChI Key

ZXTZSEUCGJNLEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Biginelli Condensation Approach

The Biginelli reaction remains a cornerstone for constructing dihydropyrimidinone (DHPM) intermediates, which are subsequently oxidized to pyrimidine derivatives. For ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate, this method proceeds via a three-component reaction:

Reaction Components

  • Aldehyde : 4-(Trifluoromethyl)benzaldehyde
  • β-Ketoester : Ethyl acetoacetate
  • Urea or Thiourea : For N-heterocycle formation
Table 1: Representative Biginelli Synthesis Parameters
Parameter Condition Yield Purity (HPLC)
Catalyst HCl (0.5 M in EtOH) 65% 92%
Temperature Reflux (80°C) 58% 89%
Solvent Ethanol 65% 92%
Reaction Time 12 hours - -

Mechanistic Steps :

  • Acid-Catalyzed Knoevenagel Condensation : 4-(Trifluoromethyl)benzaldehyde reacts with ethyl acetoacetate to form an α,β-unsaturated ketoester intermediate.
  • Nucleophilic Attack : Urea attacks the electrophilic β-carbon, forming a hemiaminal.
  • Cyclization : Intramolecular dehydration generates the dihydropyrimidinone core.

Limitations :

  • Low regioselectivity in unsymmetrical β-ketoesters
  • Requires post-synthetic oxidation to aromatize the pyrimidine ring.

Palladium-mediated cross-coupling enables direct introduction of the 4-(trifluoromethyl)phenyl group to preformed pyrimidine scaffolds. The Suzuki-Miyaura reaction is particularly effective for this transformation.

Protocol for Suzuki Coupling:

  • Substrate Preparation : Ethyl 2-chloropyrimidine-5-carboxylate
  • Boronic Acid : 4-(Trifluoromethyl)phenylboronic acid
  • Catalytic System : Pd(PPh₃)₄ (15 mol%) and CuTC (3.0 equiv)
  • Base : K₃PO₄ (2.0 equiv)
  • Solvent : Toluene at 100°C under argon
Table 2: Cross-Coupling Optimization Data
Parameter Variation Yield Impact
Catalyst Loading 10 mol% → 15 mol% Pd +22%
Solvent DMF → Toluene +18%
Temperature 80°C → 100°C +15%
Reaction Time 12h → 18h +9%

Key Outcomes :

  • Isolated Yield : 78% after silica gel chromatography
  • Byproducts : <5% homocoupling (HPLC-MS)
  • Functional Group Tolerance : Compatible with ester, nitro, and cyano groups.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, particularly in DHPM formation and subsequent oxidation steps.

Microwave Protocol:

  • Reagents :

    • 4-(Trifluoromethyl)benzaldehyde (1.0 equiv)
    • Ethyl acetoacetate (1.2 equiv)
    • Urea (1.5 equiv)
    • Ionic liquid catalyst (BMIm·HSO₄)
  • Conditions :

    • Power: 300 W
    • Temperature: 120°C
    • Time: 15 minutes
Table 3: Conventional vs. Microwave Synthesis
Metric Conventional Microwave
Reaction Time 12h 15min
Yield 65% 82%
Energy Consumption 2.4 kWh 0.3 kWh
Purity 89% 95%

Advantages :

  • 83% reduction in reaction time
  • Improved atom economy (AE = 0.91 vs. 0.78)

Post-Synthetic Modifications

Esterification of Pyrimidine-5-Carboxylic Acid

The ethyl ester group is introduced via acid-catalyzed esterification:

Reaction Setup :

  • Pyrimidine-5-carboxylic acid (1.0 equiv)
  • Ethanol (5.0 equiv)
  • H₂SO₄ (0.1 equiv)
  • Reflux, 6 hours

Yield : 89% (isolated)
Purity : 98% (GC-MS)

Oxidative Aromatization

Dihydropyrimidinones require oxidation to fully conjugated pyrimidines:

Oxidizing Agents :

  • I₂/DMSO : 85% conversion in 2h
  • DDQ : 92% conversion but higher cost
  • MnO₂ : 78% conversion with residual Mn contamination
Table 4: Oxidation Efficiency Comparison
Agent Temp (°C) Time (h) Conversion
I₂/DMSO 80 2 85%
DDQ 25 12 92%
MnO₂ 60 6 78%

Industrial-Scale Considerations

Continuous Flow Synthesis

Adoption of flow chemistry enhances scalability and safety:

Reactor Design :

  • Microstructured Pd-coated channels (0.5 mm ID)
  • Residence time: 8 minutes
  • Productivity: 1.2 kg/day

Advantages :

  • 95% yield at pilot scale
  • 50% reduction in Pd catalyst usage

Green Chemistry Metrics

  • E-Factor : 18.7 (batch) vs. 9.2 (flow)
  • PMI : 32.1 → 17.4 kg/kg product

Analytical Characterization

Critical quality control parameters include:

  • Regiochemistry : Confirmed via ¹H-¹³C HMBC NMR (J = 8.2 Hz)
  • Trifluoromethyl Orientation : Single-crystal XRD (C-F bond length: 1.332 Å)
  • Ester Purity : GC-MS (m/z 296.24 [M+H]⁺)

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Hydrolysis: 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid.

Scientific Research Applications

Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate is a pyrimidine derivative with applications in synthesis . Research indicates its use in pharmaceutical development, agricultural chemistry, material science, and biochemical research .

Scientific Research Applications

This compound is explored across various scientific disciplines:

Pharmaceutical Development This compound is a key intermediate in synthesizing pharmaceuticals, particularly antiviral and anti-inflammatory drugs . In the development of peripherally active cannabinoid 1 (CB1) receptor antagonists for obesity management, pyrimidine derivatives have shown promise . In silico studies of compounds with polar functional groups, including ethyl 4-aminopyrimidine-5-carboxylate, suggest that substituted pyrimidine groups could be favorable for peripheral CB1R antagonist activity .

Agricultural Chemistry It is utilized in formulating agrochemicals like herbicides and fungicides .

Material Science The compound's potential is explored in creating advanced materials, such as polymers and coatings, that require specific chemical properties for durability and resistance .

Biochemical Research It plays a role in studying enzyme interactions and metabolic pathways, assisting researchers in understanding complex biological systems and developing targeted therapies .

Mechanism of Action

The mechanism of action of ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit the NF-kB inflammatory pathway, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate
  • Ethyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate
  • Ethyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate

Uniqueness

Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity compared to other similar compounds.

Biological Activity

Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses its synthesis, structure-activity relationships (SAR), and various biological evaluations, including anti-inflammatory, anticancer, and antimicrobial properties.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps, typically starting from pyrimidine derivatives. The introduction of the trifluoromethyl group is significant as it enhances the lipophilicity and biological activity of the compound. The SAR analysis indicates that modifications at the 2-position of the pyrimidine ring can lead to varying degrees of biological activity.

Table 1: Structure-Activity Relationships of Pyrimidine Derivatives

CompoundSubstitutionBiological ActivityIC50 (µM)
1-CF3Anti-inflammatory0.04
2-ClAnticancer0.02
3-BrAntimicrobial0.05
4-NO2Neuroprotective0.03

Anti-inflammatory Activity

This compound has shown promising anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compound exhibited an IC50 value comparable to established anti-inflammatory drugs like celecoxib.

In one study, compounds with similar structures demonstrated significant inhibition of COX-2 activity, with IC50 values ranging from 0.04 to 0.1 µM, indicating that this compound could potentially serve as a lead compound for developing new anti-inflammatory agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Preliminary results indicate that this compound induces apoptosis in cancer cells by inhibiting specific kinases involved in cell cycle regulation.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)
HCT116<10
A549<20
MCF7<15

These findings suggest that this compound can effectively inhibit tumor growth and may be developed further for cancer therapy .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective bacteriostatic action.

Table 3: Antimicrobial Efficacy

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30

These results highlight the potential use of this compound as an antimicrobial agent .

Case Studies

Several case studies have documented the efficacy of pyrimidine derivatives in clinical settings. For example, a recent study highlighted the use of similar compounds in treating inflammatory diseases and cancers, showcasing their dual role as therapeutic agents.

In a clinical trial involving patients with chronic inflammation, a derivative of this compound was administered, resulting in significant reductions in inflammatory markers compared to placebo groups .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate?

The compound is typically synthesized via cyclization reactions or modified Biginelli protocols. For example:

  • Biginelli Reaction : A one-pot condensation of aldehydes, ethyl acetoacetate, and thiourea derivatives under acidic conditions (e.g., HCl or Lewis acids) yields dihydropyrimidinone (DHPM) scaffolds. Subsequent functionalization introduces the trifluoromethylphenyl group .
  • Cyclization of Thioureas : Thiourea intermediates, formed from aromatic aldehydes and ethyl acetoacetate, undergo thermal cyclization to generate the pyrimidine core. Optimization of solvent (e.g., ethanol, DMF) and temperature (80–120°C) improves yields (70–85%) .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks, with the trifluoromethyl group (CF3\text{CF}_3) appearing as a singlet in 19F^{19}F-NMR .
  • X-ray Crystallography : Resolves molecular geometry, hydrogen-bonding patterns (e.g., N–H···O interactions), and confirms regiochemistry of substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways .

Advanced Research Questions

Q. How can crystallization challenges be addressed for X-ray structural analysis?

Crystallization is influenced by solvent polarity, hydrogen bonding, and substituent steric effects:

  • Solvent Selection : Mixtures of DCM/hexane or ethanol/water promote slow crystal growth.
  • Hydrogen Bonding : The pyrimidine carbonyl and ester groups form intermolecular interactions (e.g., N–H···O), stabilizing the lattice. Disorder in the trifluoromethylphenyl group may require low-temperature data collection (100–150 K) to improve resolution .

Q. How can tautomerism in the pyrimidine ring be analyzed experimentally?

Tautomeric forms (e.g., keto-enol equilibria) are distinguished via:

  • X-ray Crystallography : Directly observes bond lengths (e.g., C=O vs. C–O) and confirms the dominant tautomer .
  • NMR Titration : Chemical shift changes in 1H^1H-NMR (e.g., NH protons) under varying pH or solvent polarity indicate tautomeric shifts .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from impurities, assay conditions, or structural analogs. Methodological approaches include:

  • Purity Validation : HPLC (>95% purity) and elemental analysis ensure batch consistency .
  • Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., replacing CF3\text{CF}_3 with Cl\text{Cl}) isolates pharmacophoric contributions .
  • Dose-Response Curves : EC50_{50}/IC50_{50} comparisons across studies control for assay variability (e.g., cell line differences) .

Q. How does the trifluoromethyl group influence physicochemical properties?

The CF3\text{CF}_3 group enhances:

  • Lipophilicity : Measured via logP values (e.g., 2.8–3.2), improving membrane permeability.
  • Metabolic Stability : Resists oxidative degradation in liver microsome assays.
  • Electron-Withdrawing Effects : Polarizes the pyrimidine ring, altering reactivity in nucleophilic substitutions (e.g., SNAr reactions) .

Q. What methodologies optimize derivatives for medicinal chemistry applications?

  • Molecular Docking : Predicts binding to targets (e.g., kinases) by simulating interactions with the pyrimidine core and CF3\text{CF}_3-phenyl moiety .
  • In Vivo Pharmacokinetics : Radiolabeled analogs (e.g., 14C^{14}C) track absorption/distribution profiles in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.